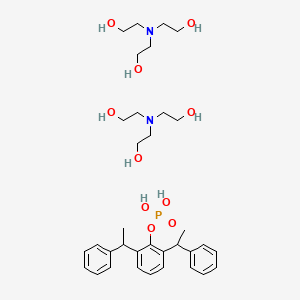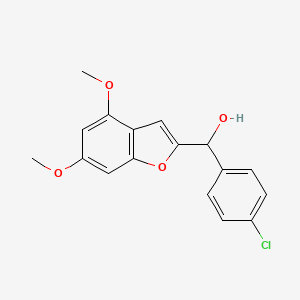
alpha-(4-Chlorophenyl)-4,6-dimethoxy-2-benzofuranmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Chlorophenyl)-4,6-dimethoxy-2-benzofuranmethanol: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzofuran core substituted with a chlorophenyl group and two methoxy groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(4-Chlorophenyl)-4,6-dimethoxy-2-benzofuranmethanol typically involves multiple steps, starting with the preparation of the benzofuran core. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the chlorophenyl and methoxy groups through electrophilic aromatic substitution reactions. The final step often involves the reduction of intermediate compounds to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions: Alpha-(4-Chlorophenyl)-4,6-dimethoxy-2-benzofuranmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different alcohols or hydrocarbons, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, alpha-(4-Chlorophenyl)-4,6-dimethoxy-2-benzofuranmethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activities make it a subject of interest in biological research. Studies have investigated its effects on various cellular processes, including its potential as an antimicrobial or anticancer agent.
Medicine: In medicine, this compound is explored for its therapeutic potential
Industry: Industrially, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of alpha-(4-Chlorophenyl)-4,6-dimethoxy-2-benzofuranmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby providing therapeutic benefits.
Comparison with Similar Compounds
- Alpha-(4-Bromophenyl)-4,6-dimethoxy-2-benzofuranmethanol
- Alpha-(4-Methylphenyl)-4,6-dimethoxy-2-benzofuranmethanol
- **Alpha-(4-Fluorophenyl)-
Properties
CAS No. |
82158-28-9 |
|---|---|
Molecular Formula |
C17H15ClO4 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4,6-dimethoxy-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C17H15ClO4/c1-20-12-7-14(21-2)13-9-16(22-15(13)8-12)17(19)10-3-5-11(18)6-4-10/h3-9,17,19H,1-2H3 |
InChI Key |
RMNNIAMWALNYIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(O2)C(C3=CC=C(C=C3)Cl)O)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate](/img/structure/B12697878.png)
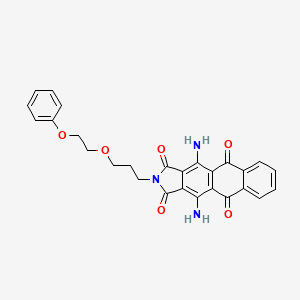
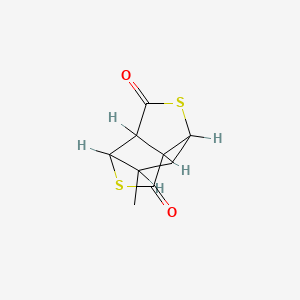



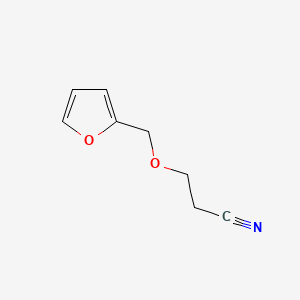



![N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine](/img/structure/B12697950.png)
